1,4-Bis((1H-imidazol-1-yl)methyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of related bis(imidazole) ligands involves the reaction of imidazole derivatives with dibromomethyl benzene or similar precursors under basic conditions or via hydrothermal synthesis methods. These processes often yield coordination polymers when combined with metal ions under controlled conditions, showcasing the versatility and reactivity of these ligands in constructing complex structures.
Molecular Structure Analysis
The molecular structure of 1,4-bis((1H-imidazol-1-yl)methyl)benzene-based compounds, determined through spectroscopy and single crystal X-ray diffraction, reveals a variety of coordination geometries and network topologies when bound to metal ions. The flexibility of the imidazole-bearing arms allows for the formation of intricate networks, including two- and three-dimensional frameworks, often stabilized by hydrogen bonding and π-π stacking interactions (Li et al., 2012).
Chemical Reactions and Properties
1,4-Bis((1H-imidazol-1-yl)methyl)benzene participates in the formation of coordination polymers by reacting with various metal ions. These reactions lead to structures with unique properties, such as luminescence and magnetic behavior. The ligand's ability to bridge metal ions results in the formation of polymers with diverse structural motifs and functionalities, influenced by the nature of the metal ion and reaction conditions (Cui et al., 2017).
Scientific Research Applications
Supramolecular Assembly and Crystallography
1,4-Bis((1H-imidazol-1-yl)methyl)benzene has been studied for its role in forming supramolecular assemblies. For instance, its ability to link with solvent molecules via hydrogen bonds, creating two-dimensional supramolecular layers, has been observed (R. Cui & Y. Lan, 2007). This property is significant in crystallography and materials science, where the control of molecular assembly is crucial.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The compound plays a vital role in the formation of coordination polymers and MOFs. For example, it has been used to generate novel cadmium(II) MOFs with unique structural characteristics (Xiaoju Li et al., 2012). These materials are of interest due to their potential applications in gas storage, catalysis, and sensing.
Molecular Geometry and Spectroscopy
Research on 1,4-Bis((1H-imidazol-1-yl)methyl)benzene includes studies on its molecular geometry and spectroscopic properties. For instance, its UV–Vis spectroscopy, infrared spectroscopy, and single crystal X-ray diffraction have been analyzed, contributing to a better understanding of its molecular behavior and potential applications in photonic and electronic devices (G. Li et al., 2013).
Luminescent and Magnetic Properties
The luminescent and magnetic properties of compounds derived from 1,4-Bis((1H-imidazol-1-yl)methyl)benzene have been investigated. Such studies are important for the development of new materials with specific optical and magnetic functionalities, which could be applied in areas like sensor technology and information storage (Yuanchun He et al., 2020).
Structural Variability and Electrochemical Properties
Research also encompasses exploring the structural variability and electrochemical properties of complexes involving 1,4-Bis((1H-imidazol-1-yl)methyl)benzene. This knowledge is essential in the field of electrochemistry for the development of materials with enhanced conductivity or electrocatalytic properties (J. Cui et al., 2017).
Synthesis of Zinc(II) and Other Metal Complexes
The compound is instrumental in synthesizing various metal complexes, such as zinc(II) complexes, which have potential applications in catalysis and materials science due to their unique chemical properties (I. Voda et al., 2014).
properties
IUPAC Name |
1-[[4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-2-14(10-18-8-6-16-12-18)4-3-13(1)9-17-7-5-15-11-17/h1-8,11-12H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUFFYFOBGGDTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)CN3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361396 | |
Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(1H-imidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis((1H-imidazol-1-yl)methyl)benzene | |
CAS RN |
56643-83-5 | |
Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(1H-imidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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